3,5-Dimethoxy-4-methylbenzoyl chloride 3,5-Dimethoxy-4-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 34523-76-7
VCID: VC2274007
InChI: InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
SMILES: CC1=C(C=C(C=C1OC)C(=O)Cl)OC
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

3,5-Dimethoxy-4-methylbenzoyl chloride

CAS No.: 34523-76-7

Cat. No.: VC2274007

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxy-4-methylbenzoyl chloride - 34523-76-7

Specification

CAS No. 34523-76-7
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name 3,5-dimethoxy-4-methylbenzoyl chloride
Standard InChI InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
Standard InChI Key HOQDXNMVZFRKAQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1OC)C(=O)Cl)OC
Canonical SMILES CC1=C(C=C(C=C1OC)C(=O)Cl)OC

Introduction

Chemical Identity and Physical Properties

3,5-Dimethoxy-4-methylbenzoyl chloride is an aromatic acid chloride with methoxy substituents at positions 3 and 5, and a methyl group at position 4 of the benzoyl ring. This substitution pattern creates a unique reactivity profile that distinguishes it from other benzoyl chlorides.

Basic Identification Data

ParameterValue
Chemical Name3,5-Dimethoxy-4-methylbenzoyl chloride
CAS Registry Number34523-76-7
Molecular FormulaC₁₀H₁₁ClO₃
Molecular Weight214.65 g/mol
MDL NumberMFCD11868011

The compound is recognized in chemical databases with specific identifiers that facilitate its unambiguous identification across various platforms and literature sources .

Structural Information

The molecular structure features a benzoic acid chloride scaffold with two methoxy groups at meta positions (3 and 5) and a methyl group at the para position (4), creating a distinctive substitution pattern that influences its chemical behavior and applications.

Structural ParameterValue
SMILES NotationCOc1cc(cc(OC)c1C)C(=O)Cl
InChIInChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
InChI KeyHOQDXNMVZFRKAQ-UHFFFAOYSA-N
Exact Mass214.04000

These structural parameters provide essential information for computational chemistry applications and structure-based searching in chemical databases .

Physicochemical Properties

While comprehensive experimental physicochemical data is limited in the available literature, computational predictions and structure-based assessments reveal important properties of this compound.

PropertyValue
Polar Surface Area (PSA)35.53000
LogP2.39120
Physical StateSolid (presumed based on similar compounds)
SolubilitySoluble in most organic solvents; reacts with water and alcohols

The moderately lipophilic character (LogP = 2.39) suggests good membrane permeability, which can be relevant for applications in biological systems or pharmaceutical intermediate synthesis .

Synthesis and Preparation Methods

The primary synthetic route to 3,5-Dimethoxy-4-methylbenzoyl chloride involves the activation of the corresponding carboxylic acid with chlorinating agents.

Standard Synthetic Approach

The compound is typically synthesized from 3,5-dimethoxy-4-methylbenzoic acid through a reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This process converts the carboxylic acid functional group into a more reactive acyl chloride.

The general reaction can be represented as:

3,5-dimethoxy-4-methylbenzoic acid+SOCl23,5-Dimethoxy-4-methylbenzoyl chloride+SO2+HCl\text{3,5-dimethoxy-4-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{3,5-Dimethoxy-4-methylbenzoyl chloride} + \text{SO}_2 + \text{HCl}

This transformation typically requires heating under anhydrous conditions to drive the reaction to completion and ensure high yields of the desired product.

Alternative Preparation Methods

While the thionyl chloride method is most common, alternative approaches may include:

  • Reaction with oxalyl chloride ((COCl)₂) in the presence of catalytic DMF

  • Utilization of phosphorus trichloride (PCl₃) followed by chlorine gas

  • Application of cyanuric chloride as a mild chlorinating agent

These methodologies may offer advantages in terms of reaction conditions, yield, or compatibility with sensitive functional groups present in more complex substrates.

Chemical Reactivity and Applications

3,5-Dimethoxy-4-methylbenzoyl chloride exhibits the characteristic high reactivity of acid chlorides, making it valuable in synthetic organic chemistry.

General Reactivity Profile

As an acid chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:

Nucleophile ClassProductsApplications
Alcohols (R-OH)EstersFragrance intermediates, pharmaceutical building blocks
Amines (R-NH₂)AmidesPeptide synthesis, pharmaceutical active ingredients
Hydrazines (R-NHNH₂)HydrazidesPrecursors for heterocyclic compounds
Organometallic reagentsKetonesBuilding blocks for complex molecules

The presence of the methoxy groups at positions 3 and 5 modifies the electronic properties of the benzene ring, potentially influencing the reactivity and selectivity in these transformations.

Applications in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various high-value compounds:

  • In pharmaceutical synthesis for creating biologically active molecules

  • As a building block for specialty chemicals and fine chemical production

  • In the preparation of modified benzoic acid derivatives with specific electronic properties

  • For introducing the functionalized benzoyl group into larger molecular structures

ParameterClassification
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Precautionary StatementsP280-P305+P351+P338-P310 (Wear protective equipment; specific eye/skin contact measures; immediately call poison center/doctor)

These classifications highlight the corrosive nature of the compound, primarily due to the reactive acid chloride functionality that can readily react with moisture on skin and mucous membranes to release hydrogen chloride.

ManufacturerProduct NumberSpecificationsPackage SizePrice (as of 2021)
American Custom Chemicals CorporationCHM038885595.00% purity5 mg$500.86
Atlantic Research ChemicalsCC00115095% purity1 g$187.33

These commercial offerings indicate that the compound is considered a specialty chemical, with relatively high pricing reflecting its niche applications and possibly complex synthesis .

Regulatory Information

The compound is assigned regulatory identifiers in various jurisdictions, including:

  • Regulation number: 4-(7)-2442 (Japanese chemical regulation)

  • HS Code: 2918990090 (Harmonized System Code for international trade)

These designations are important for compliance with chemical regulations, import/export controls, and proper documentation in commercial transactions.

Analytical Characterization

Standard analytical techniques provide definitive identification and purity assessment of 3,5-Dimethoxy-4-methylbenzoyl chloride.

Chromatographic Behavior

The compound's moderate lipophilicity (LogP = 2.39) suggests favorable chromatographic properties for analysis by HPLC or GC methods, depending on thermal stability considerations . These techniques would typically be employed for purity determination in commercial samples.

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